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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B608230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic specified "JNJ4796." Based on comprehensive searches, this

appears to be a typographical error. The available scientific literature points overwhelmingly to

JNJ-64619178 (also known as Onametostat), a potent and selective PRMT5 inhibitor. This

guide will focus on the pharmacodynamics of JNJ-64619178.

Introduction: PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric

dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2][3]

This post-translational modification plays a vital role in regulating numerous cellular processes,

including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2][3]

PRMT5 forms a complex with the Methylosome Protein 50 (MEP50) to become catalytically

active.[1][2] This complex is the primary machinery for sDMA in the cell. A key function of the

PRMT5/MEP50 complex is the methylation of Sm proteins (SmD1/3), which are core

components of the spliceosome.[1][4] Proper spliceosome assembly and function are essential

for pre-mRNA splicing.

In oncology, PRMT5 is a compelling therapeutic target. It is frequently overexpressed in a wide

range of human cancers, including solid tumors and hematological malignancies, and its

elevated levels often correlate with poor patient survival.[1][2][3][5] By promoting aberrant RNA

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b608230?utm_src=pdf-interest
https://www.benchchem.com/product/b608230?utm_src=pdf-body
https://www.researchgate.net/publication/327081482_Abstract_4859_JNJ-64619178_a_selective_and_pseudo-irreversible_PRMT5_inhibitor_with_potent_in_vitro_and_in_vivo_activity_demonstrated_in_several_lung_cancer_models
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/onametostat
https://aacrjournals.org/cancerres/article/79/13_Supplement/950/637570/Abstract-950-In-vivo-efficacy-and-pharmacodynamic
https://www.researchgate.net/publication/327081482_Abstract_4859_JNJ-64619178_a_selective_and_pseudo-irreversible_PRMT5_inhibitor_with_potent_in_vitro_and_in_vivo_activity_demonstrated_in_several_lung_cancer_models
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/onametostat
https://aacrjournals.org/cancerres/article/79/13_Supplement/950/637570/Abstract-950-In-vivo-efficacy-and-pharmacodynamic
https://www.researchgate.net/publication/327081482_Abstract_4859_JNJ-64619178_a_selective_and_pseudo-irreversible_PRMT5_inhibitor_with_potent_in_vitro_and_in_vivo_activity_demonstrated_in_several_lung_cancer_models
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/onametostat
https://www.researchgate.net/publication/327081482_Abstract_4859_JNJ-64619178_a_selective_and_pseudo-irreversible_PRMT5_inhibitor_with_potent_in_vitro_and_in_vivo_activity_demonstrated_in_several_lung_cancer_models
https://www.researchgate.net/publication/334210806_Abstract_950_In_vivo_efficacy_and_pharmacodynamic_modulation_of_JNJ-64619178_a_selective_PRMT5_inhibitor_in_human_lung_and_hematologic_preclinical_models
https://www.researchgate.net/publication/327081482_Abstract_4859_JNJ-64619178_a_selective_and_pseudo-irreversible_PRMT5_inhibitor_with_potent_in_vitro_and_in_vivo_activity_demonstrated_in_several_lung_cancer_models
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/onametostat
https://aacrjournals.org/cancerres/article/79/13_Supplement/950/637570/Abstract-950-In-vivo-efficacy-and-pharmacodynamic
https://oncologynews.com.au/latest-news/promising-early-trial-results-for-second-generation-cancer-therapy/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


splicing and other oncogenic processes, PRMT5 contributes to tumor initiation, progression,

and therapeutic resistance.[6]

Overview of JNJ-64619178
JNJ-64619178 is a potent, selective, and orally bioavailable small-molecule inhibitor of PRMT5.

[2][7] It has been investigated in clinical trials for patients with advanced solid tumors, non-

Hodgkin's lymphoma (NHL), and lower-risk myelodysplastic syndromes.[6][8] Its unique

mechanism of action and favorable pharmacological properties have led to robust anti-tumor

activity in preclinical models.[1][6]

Mechanism of Action
JNJ-64619178 exhibits a distinct and potent mode of inhibition. It simultaneously occupies both

the S-adenosylmethionine (SAM) cofactor-binding pocket and the protein substrate-binding

pocket of PRMT5.[1][2][6][7] This dual-binding mechanism traps the PRMT5/MEP50 complex in

a catalytically inactive state.[7][9]

A key pharmacodynamic feature of JNJ-64619178 is its slow off-rate binding kinetics, which

results in a prolonged, pseudo-irreversible inhibition of PRMT5.[1][7] This long residence time

enables potent and sustained target engagement, even with intermittent dosing, leading to

dose-dependent cancer cell death.[1][6][7] The downstream consequences of PRMT5 inhibition

include:

Inhibition of Splicing: By preventing the methylation of Sm proteins, JNJ-64619178 disrupts

spliceosome assembly, leading to an increase in alternative splicing events and intron

retention.[1][6] This is considered a primary driver of its anti-tumor effects.

Modulation of Gene Expression: Inhibition of histone methylation (e.g., on H2A, H3, H4)

alters the epigenetic landscape, modulating the expression of genes involved in cellular

proliferation.[2]

Cell Cycle Arrest and Apoptosis: The disruption of essential cellular processes ultimately

leads to cell cycle arrest and apoptosis in sensitive cancer cells.[3][10]
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Caption: Mechanism of action for JNJ-64619178 targeting the PRMT5/MEP50 complex.

Preclinical Pharmacodynamics
JNJ-64619178 has demonstrated potent and broad anti-tumor activity across a diverse range

of preclinical cancer models.

In Vitro Activity
The compound potently inhibits the PRMT5/MEP50 complex and displays strong

antiproliferative activity in various cancer cell lines.
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Parameter Value / Observation Source

Biochemical IC₅₀
0.14 nM vs. PRMT5/MEP50

complex
[11]

Selectivity

>80% inhibition of PRMT5 at

10 µM; <15% inhibition of other

methyltransferases.

[6][9]

Cellular Potency

GI₅₀ values of 0.4 to 1.9 nM in

sensitive lung cancer cell lines

(NCI-H520, HCC-78, NCI-

H1048, A427).

[6]

PD Marker Modulation

>50% reduction in

dimethylated SmD1/3 at 1 nM

after 48 hours in NCI-H1048

cells.

[6]

Sensitivity Correlation

Higher sensitivity in AML

samples with splicing factor

mutations.

[6]

In Vivo Activity
Oral administration of JNJ-64619178 leads to significant tumor growth inhibition and regression

in multiple xenograft models. Its favorable pharmacokinetic properties, including moderate oral

bioavailability (36% in mice), contribute to its in vivo efficacy.[6]
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Model Type Dose & Schedule Efficacy Result Source

Lung Cancer PDX 10 mg/kg, QD

Increased splicing

events; efficacy not

correlated with

splicing factor

mutations in solid

tumors.

[6]

SCLC/NSCLC

Xenografts
1-10 mg/kg, QD

Dose-dependent

tumor growth

inhibition (up to 99%)

and regression.

[1][3][4]

AML Xenograft 1-10 mg/kg, QD

Up to 99% tumor

growth inhibition in a

disseminated model.

[3][4]

Sustained Activity 1-10 mg/kg, QD

Continued inhibition of

tumor regrowth for

weeks after dosing

cessation.

[1][3][4]

Pharmacodynamic Biomarkers
The primary pharmacodynamic (PD) biomarker for JNJ-64619178 is the level of symmetric

dimethylarginine (sDMA), particularly on SmD1/3 proteins.

Tumor Tissue: Inhibition of SmD1/3 dimethylation in tumor xenografts serves as a direct

marker of target engagement in the tissue of interest.[1][4][6]

Surrogate Tissues: Robust target engagement has been demonstrated in clinical trials by

measuring the reduction of total sDMA in plasma, which serves as a minimally invasive

surrogate for assessing biological activity.[4][7][12]

Importantly, while the reduction in sDMA is a reliable marker of target engagement, the degree

of reduction does not directly correlate with cancer cell sensitivity or clinical response.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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